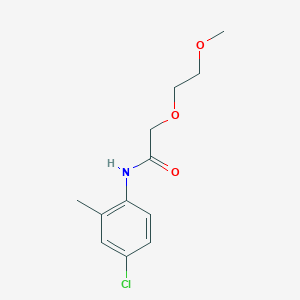
N-(4-Chloro-2-methylphenyl)-2-(2-methoxyethoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Chloro-2-methylphenyl)-2-(2-methoxyethoxy)acetamide is an organic compound that belongs to the class of acetamides This compound is characterized by the presence of a chloro-substituted phenyl ring, a methoxyethoxy group, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Chloro-2-methylphenyl)-2-(2-methoxyethoxy)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-chloro-2-methylaniline and 2-(2-methoxyethoxy)acetyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Procedure: The 4-chloro-2-methylaniline is dissolved in an appropriate solvent such as dichloromethane, and the 2-(2-methoxyethoxy)acetyl chloride is added dropwise with stirring. The reaction mixture is then stirred at room temperature for several hours.
Purification: The crude product is purified by recrystallization or column chromatography to obtain the pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized for maximum yield and purity, and the use of automated systems ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N-(4-Chloro-2-methylphenyl)-2-(2-methoxyethoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the acetamide group to an amine.
Substitution: The chloro group on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: this compound N-oxide.
Reduction: N-(4-Chloro-2-methylphenyl)-2-(2-methoxyethoxy)ethylamine.
Substitution: N-(4-Amino-2-methylphenyl)-2-(2-methoxyethoxy)acetamide.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials or as a reagent in industrial chemical processes.
Mechanism of Action
The mechanism of action of N-(4-Chloro-2-methylphenyl)-2-(2-methoxyethoxy)acetamide depends on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes or receptors, leading to a biological response. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Chlorophenyl)-2-(2-methoxyethoxy)acetamide
- N-(4-Chloro-2-methylphenyl)acetamide
- N-(4-Chloro-2-methylphenyl)-2-methoxyacetamide
Uniqueness
N-(4-Chloro-2-methylphenyl)-2-(2-methoxyethoxy)acetamide is unique due to the presence of both the chloro-substituted phenyl ring and the methoxyethoxy group. This combination of functional groups may impart specific chemical and biological properties that are distinct from other similar compounds.
Properties
CAS No. |
62593-57-1 |
|---|---|
Molecular Formula |
C12H16ClNO3 |
Molecular Weight |
257.71 g/mol |
IUPAC Name |
N-(4-chloro-2-methylphenyl)-2-(2-methoxyethoxy)acetamide |
InChI |
InChI=1S/C12H16ClNO3/c1-9-7-10(13)3-4-11(9)14-12(15)8-17-6-5-16-2/h3-4,7H,5-6,8H2,1-2H3,(H,14,15) |
InChI Key |
GMOQRTNDFYLDSO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)NC(=O)COCCOC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















